N,N-Bis(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfonamide

Description

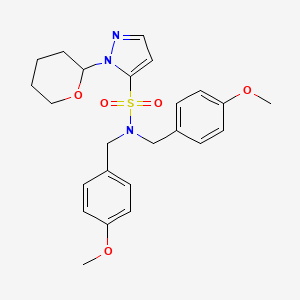

N,N-Bis(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfonamide is a synthetic sulfonamide derivative featuring a pyrazole core substituted with a tetrahydro-2H-pyran (THP) group at the 1-position and a sulfonamide moiety at the 5-position. The N,N-bis(4-methoxybenzyl) groups enhance solubility and modulate pharmacokinetic properties, making it a candidate for therapeutic or agrochemical applications.

Properties

Molecular Formula |

C24H29N3O5S |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

N,N-bis[(4-methoxyphenyl)methyl]-2-(oxan-2-yl)pyrazole-3-sulfonamide |

InChI |

InChI=1S/C24H29N3O5S/c1-30-21-10-6-19(7-11-21)17-26(18-20-8-12-22(31-2)13-9-20)33(28,29)24-14-15-25-27(24)23-5-3-4-16-32-23/h6-15,23H,3-5,16-18H2,1-2H3 |

InChI Key |

UHYRCWFMTQHWSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=NN3C4CCCCO4 |

Origin of Product |

United States |

Biological Activity

N,N-Bis(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and notable biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 471.6 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₂₉N₃O₅S |

| Molecular Weight | 471.6 g/mol |

| CAS Number | 2281768-10-1 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, showing promising results. One study demonstrated that similar compounds exhibited up to 98% inhibition against Mycobacterium tuberculosis at low concentrations, suggesting a potential application in treating infectious diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. A study reported that certain pyrazole compounds could inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) by 61–85% and 76–93%, respectively, at concentrations of 10 µM, outperforming standard anti-inflammatory medications like dexamethasone . This highlights the therapeutic potential of this compound in inflammatory diseases.

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of sulfonamide and pyrazole groups. Recent studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

A series of studies have explored the biological activities of related pyrazole compounds:

- Anti-inflammatory Study : A derivative was tested for its ability to reduce inflammation in carrageenan-induced edema models, showing significant efficacy comparable to indomethacin .

- Antimicrobial Testing : Compounds were screened against bacterial strains such as E. coli, Bacillus subtilis, and fungi like Aspergillus niger, revealing promising antimicrobial activity at concentrations as low as 40 µg/mL .

- In Vivo Studies : Animal models have been utilized to assess the analgesic and anti-inflammatory effects of pyrazole derivatives, providing insights into their mechanism of action and therapeutic potential .

Comparison with Similar Compounds

A-773 (CAS: 120162-55-2)

Structure :

- Pyrazole-5-sulfonamide core.

- Substituents: 4,6-dimethoxy-2-pyrimidinyl urea group at N1 and 2-methyl-2H-tetrazol-5-yl at C3.

Key Differences : - Lacks the THP and methoxybenzyl groups present in the target compound.

N-[5-benzyl-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide (CAS: 1108743-91-4)

Structure :

- Benzamide core with indazole and tetrahydro-pyran (THP) substituents.

- Piperazine moiety enhances solubility and CNS permeability.

Key Differences : - Benzamide vs. sulfonamide functionality: Benzamides are often associated with kinase inhibition (e.g., anticancer agents), whereas sulfonamides are more common in antimicrobials or herbicides.

- The THP group is at the pyran-4-ylamino position, differing in regiochemistry from the target compound’s THP substitution .

Physicochemical and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.